Cas no 955553-02-3 (N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide structure
955553-02-3 structure
商品名:N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
CAS番号:955553-02-3
MF:C21H18N4OS
メガワット:374.458822727203
CID:5990717
PubChem ID:17143641

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
    • F5127-0188
    • 955553-02-3
    • N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
    • VU0636823-1
    • N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide
    • AKOS024499695
    • インチ: 1S/C21H18N4OS/c1-2-25-14-13-17(24-25)20(26)23-21-22-18(15-9-5-3-6-10-15)19(27-21)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,22,23,26)
    • InChIKey: YOUVNLXCMAUZTG-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C2C=CN(CC)N=2)=O)=NC(C2C=CC=CC=2)=C1C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 374.12013238g/mol
  • どういたいしつりょう: 374.12013238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 493
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5127-0188-4mg
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
4mg
$66.0 2023-09-10
Life Chemicals
F5127-0188-10μmol
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
10μmol
$69.0 2023-09-10
Life Chemicals
F5127-0188-75mg
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
75mg
$208.0 2023-09-10
Life Chemicals
F5127-0188-20mg
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
20mg
$99.0 2023-09-10
Life Chemicals
F5127-0188-15mg
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
15mg
$89.0 2023-09-10
Life Chemicals
F5127-0188-50mg
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
50mg
$160.0 2023-09-10
Life Chemicals
F5127-0188-3mg
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
3mg
$63.0 2023-09-10
Life Chemicals
F5127-0188-30mg
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
30mg
$119.0 2023-09-10
Life Chemicals
F5127-0188-20μmol
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5127-0188-5mg
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
955553-02-3
5mg
$69.0 2023-09-10

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide 関連文献

N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamideに関する追加情報

Recent Advances in the Study of N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS: 955553-02-3)

The compound N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS: 955553-02-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This thiazole-pyrazole hybrid has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and structural optimization of N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide to enhance its bioactivity and pharmacokinetic properties. Researchers have employed various synthetic strategies, including microwave-assisted synthesis and green chemistry approaches, to improve the yield and purity of the compound. Structural modifications, such as the introduction of electron-withdrawing or electron-donating groups on the phenyl rings, have been explored to modulate its interaction with biological targets.

One of the most notable findings is the compound's potent inhibitory activity against specific kinases involved in inflammatory and oncogenic pathways. In vitro assays have demonstrated that N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide exhibits selective inhibition of kinases such as JAK2 and EGFR, with IC50 values in the low micromolar range. These results suggest its potential as a therapeutic agent for conditions like rheumatoid arthritis and certain types of cancer. Molecular docking studies have further elucidated the binding interactions between the compound and the active sites of these kinases, providing insights for future structure-activity relationship (SAR) studies.

In addition to its kinase inhibitory properties, recent research has explored the compound's anti-inflammatory and antioxidant effects. Animal models of inflammation have shown that N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, the compound has demonstrated the ability to scavenge reactive oxygen species (ROS), suggesting a dual mechanism of action that could be beneficial in treating oxidative stress-related diseases.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary results indicate that N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has favorable oral bioavailability and a moderate half-life, making it a promising candidate for further development. However, challenges such as metabolic stability and potential drug-drug interactions need to be addressed in future studies.

In conclusion, N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide (CAS: 955553-02-3) represents a versatile scaffold with significant potential in drug discovery. Its multifaceted pharmacological activities, combined with ongoing efforts to optimize its structure and properties, position it as a valuable candidate for the development of novel therapeutics. Future research should focus on advancing the compound through preclinical and clinical trials to fully realize its therapeutic potential.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD